(3-Butoxyphenyl)methanol

Description

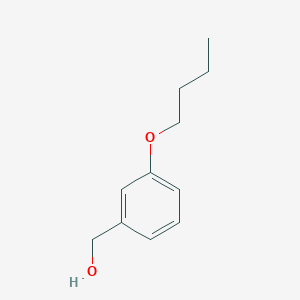

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-butoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-2-3-7-13-11-6-4-5-10(8-11)9-12/h4-6,8,12H,2-3,7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOBUABQVGTVRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=CC(=C1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601313569 | |

| Record name | 3-Butoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30609-21-3 | |

| Record name | 3-Butoxybenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30609-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Butoxybenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601313569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Butoxyphenyl Methanol

Reduction of Aromatic Aldehyde Precursors

A primary and direct method for synthesizing (3-Butoxyphenyl)methanol involves the reduction of its corresponding aldehyde, 3-butoxybenzaldehyde. This transformation of a carbonyl group into a primary alcohol is a fundamental reaction in organic synthesis, which can be accomplished using several techniques, including catalytic hydrogenation and chemoselective chemical reduction.

Catalytic hydrogenation is an environmentally friendly and efficient method for the reduction of carbonyl compounds. nih.gov This process involves the use of gaseous hydrogen (H₂) and a metal catalyst to reduce the aldehyde functional group. thieme-connect.de While aromatic rings are generally inert to catalytic hydrogenation under mild conditions, a benzylic carbonyl group is activated toward reduction. libretexts.org

The reaction is typically performed in the liquid phase, where the choice of catalyst, solvent, and reaction conditions (pressure and temperature) significantly influences the reaction's efficiency and selectivity. thieme-connect.deosti.gov Common catalysts for this transformation include precious metals such as palladium, platinum, and rhodium supported on carbon (e.g., Pd/C). libretexts.orgosti.gov More recently, catalysts based on earth-abundant metals like manganese have been developed for the highly selective hydrogenation of aldehydes. nih.gov The choice of solvent can also have a marked impact on reaction rates, with protic solvents like methanol (B129727) and water often showing higher turnover frequencies for benzaldehyde (B42025) hydrogenation on palladium catalysts compared to non-protic solvents like THF or dioxane. osti.gov

| Catalyst System | Typical Conditions | Key Features | Reference |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, room temperature, atmospheric or elevated pressure, various solvents (e.g., ethanol, methanol, water). | Highly efficient for converting aryl alkyl ketones and aldehydes to the corresponding alcohols or alkanes without reducing the aromatic ring under mild conditions. libretexts.org | libretexts.orgosti.gov |

| Platinum-based catalysts (e.g., PtO₂) | H₂ gas, typically requires more forcing conditions (high pressure) to hydrogenate the aromatic ring itself. | Effective, but may lead to ring reduction under harsher conditions. libretexts.org | libretexts.orgillinois.edu |

| Manganese Pincer Complexes (e.g., [Mn(PNP-iPr)(CO)₂(H)]) | H₂ gas (30-50 bar), 25°C, ethanol solvent, base-free conditions. | Represents a modern, non-precious metal catalyst with high chemoselectivity for aldehydes over ketones, alkenes, and other reducible groups. nih.gov | nih.gov |

| Rhodium on Carbon (Rh/C) | H₂ gas, high pressure. | A very effective catalyst, often used when hydrogenation of the aromatic ring is also desired. libretexts.org | libretexts.org |

For laboratory-scale synthesis, chemoselective reducing agents offer a practical alternative to catalytic hydrogenation. Sodium borohydride (NaBH₄) is a mild and versatile reagent primarily used for the reduction of aldehydes and ketones in protic solvents like methanol or ethanol. scielo.br Its key advantage is its high chemoselectivity; it readily reduces carbonyl groups while leaving other functional groups such as esters, amides, and nitro groups intact. sci-hub.se

The reactivity of sodium borohydride is influenced by the reaction conditions. The order of reactivity for carbonyl groups is generally aldehydes > conjugated aldehydes > ketones > conjugated enones. sci-hub.seresearchgate.net By conducting the reaction at low temperatures (e.g., -78°C) in solvent mixtures like methanol/dichloromethane (B109758), it is possible to selectively reduce an aldehyde in the presence of a less reactive ketone. sci-hub.sescribd.com For a straightforward reduction of a simple aromatic aldehyde like 3-butoxybenzaldehyde, the reaction is typically performed with an excess of NaBH₄ at room temperature or below until the starting material is consumed. ugm.ac.id

| Reactivity Rank | Carbonyl Type | General Reaction Conditions | Reference |

|---|---|---|---|

| 1 (Most Reactive) | Aldehydes | Fast reduction at low temperatures (e.g., 0°C to -78°C) in protic solvents. | sci-hub.seresearchgate.net |

| 2 | Conjugated Aldehydes | Slower than simple aldehydes. | sci-hub.seresearchgate.net |

| 3 | Ketones | Slower reduction than aldehydes, allowing for chemoselective reactions. | sci-hub.seresearchgate.net |

| 4 (Least Reactive) | Conjugated Enones | Slowest among these types. | sci-hub.seresearchgate.net |

Alternative Synthetic Pathways for the Benzyl (B1604629) Alcohol Moiety

Beyond the reduction of a pre-formed aldehyde, this compound can be synthesized by forming the ether linkage at a different stage of the synthesis. One plausible alternative pathway is the Williamson ether synthesis, starting from a suitably substituted benzyl alcohol.

This approach would involve the O-alkylation of 3-hydroxybenzyl alcohol. In this method, the phenolic hydroxyl group of 3-hydroxybenzyl alcohol is first deprotonated by a suitable base (e.g., sodium hydride, potassium carbonate) to form a more nucleophilic phenoxide ion. This intermediate then reacts with a butyl halide, such as butyl bromide or butyl iodide, in a nucleophilic substitution reaction to form the butoxy ether linkage. This strategy is a common and direct method for preparing alkoxy-substituted aromatic compounds.

Chemo-Enzymatic Synthesis Approaches for Butoxyphenyl Alcohols

Chemo-enzymatic synthesis combines the advantages of traditional chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. mdpi.com Enzymes can be used to produce enantiomerically pure chiral alcohols, which are valuable intermediates in the pharmaceutical industry. nih.govnih.gov

The synthesis of chiral butoxyphenyl alcohols can be achieved through two main enzymatic strategies: the asymmetric reduction of a prochiral ketone or the kinetic resolution of a racemic alcohol.

Asymmetric Reduction of Ketones : In this approach, a prochiral ketone, such as 3-butoxyacetophenone, is stereoselectively reduced to a single enantiomer of the corresponding secondary alcohol. This is commonly achieved using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), which often require a cofactor like NADH or NADPH. nih.gov The cofactor can be regenerated in situ using a secondary enzyme system, making the process more economically viable. mdpi.com Engineered KREDs and ADHs from various microbial sources (e.g., Rhodococcus erythropolis, Lactobacillus kefir) have been developed to exhibit high enantioselectivity and broad substrate specificity. nih.govnih.gov

Kinetic Resolution of Alcohols : This method starts with racemic this compound. An enzyme, typically a lipase (e.g., Lipase B from Candida antarctica, CALB), is used to selectively acylate one enantiomer of the alcohol, leaving the other unreacted. mdpi.com The resulting ester and the unreacted alcohol enantiomer can then be separated. Lipases are robust enzymes that are frequently used for esterification and transesterification reactions. beilstein-journals.org

| Strategy | Enzyme Class | Starting Material | Product | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | 3-Butoxyacetophenone (prochiral ketone) | (R)- or (S)-(3-Butoxyphenyl)ethanol | Produces a single enantiomer with high theoretical yield (up to 100%). Requires cofactor regeneration. | nih.govnih.govresearchgate.net |

| Kinetic Resolution | Lipases (e.g., CALB), Proteases | Racemic this compound | One enantiomer of the alcohol and the ester of the other enantiomer. | Maximum theoretical yield for the desired enantiomer is 50%. Does not require cofactors. | nih.govmdpi.com |

Biocatalytic cascade reactions integrate multiple enzymatic steps in a single pot, often without the need to isolate intermediates. nih.gov This approach enhances efficiency, reduces waste, and allows for the synthesis of complex molecules from simple precursors. nih.gov An artificial enzyme cascade, for example, has been designed in Escherichia coli to convert L-phenylalanine into benzyl alcohol through four sequential enzymatic steps. nih.gov

Another strategy combines metal catalysis with whole-cell biocatalysis. nih.govresearchgate.net For instance, a palladium-catalyzed Suzuki coupling reaction to form a ketone can be directly followed by an asymmetric reduction of that ketone using a whole-cell biocatalyst, with the cell membrane protecting the intracellular enzymes from the harsh conditions of the chemical reaction. nih.gov Such a chemo-enzymatic cascade could be envisioned for the synthesis of this compound or related structures, providing a highly efficient and selective route.

Chemical Transformations and Reactivity of 3 Butoxyphenyl Methanol

Reactions of the Hydroxyl Group

The primary alcohol functional group is a key site for a variety of chemical modifications.

(3-Butoxyphenyl)methanol can be converted to its corresponding esters through several established methods. The Fischer esterification, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst like sulfuric acid, is a common approach. wikipedia.org This reaction is reversible and typically requires heating to drive the equilibrium towards the ester product. wikipedia.org

Alternatively, for a more direct and often irreversible reaction, acyl chlorides or acid anhydrides can be used. These reactions are generally faster and can be performed under milder conditions, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl or carboxylic acid byproduct. google.com Another method involves using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) to facilitate the reaction between the alcohol and a carboxylic acid, which is a common strategy in the synthesis of complex ester derivatives. rasayanjournal.co.in

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| Acetic Acid | H₂SO₄ (catalyst), Heat | (3-Butoxyphenyl)methyl acetate | Fischer Esterification |

| Acetyl Chloride | Pyridine | (3-Butoxyphenyl)methyl acetate | Acylation |

| Benzoic Acid | DCC, DMAP | (3-Butoxyphenyl)methyl benzoate | DCC Coupling |

The hydroxyl group of this compound can be converted into an ether linkage. The Williamson ether synthesis is a widely used method for this transformation. masterorganicchemistry.com This process involves two steps: first, the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This alkoxide then acts as a potent nucleophile, attacking an alkyl halide (e.g., methyl iodide or ethyl bromide) in an SN2 reaction to yield the unsymmetrical ether. masterorganicchemistry.comlibretexts.org

Reductive etherification provides an alternative pathway, where the alcohol reacts with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. organic-chemistry.org

| Reactant | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | 1. NaH 2. Methyl Iodide (CH₃I) | 1-(Butoxymethyl)-3-butoxybenzene | Williamson Ether Synthesis |

| This compound | 1. NaH 2. Benzyl (B1604629) Bromide | 1-(Benzyloxy)methyl-3-butoxybenzene | Williamson Ether Synthesis |

As a primary alcohol, this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org The use of milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in a solvent like dichloromethane (B109758) (DCM), selectively oxidizes the alcohol to 3-Butoxybenzaldehyde. google.com This reaction is typically halted at the aldehyde stage because PCC is not strong enough to oxidize it further. google.com

To achieve full oxidation to 3-Butoxybenzoic acid, stronger oxidizing agents are required. libretexts.org Reagents like potassium permanganate (B83412) (KMnO₄) in a basic solution, or chromic acid (H₂CrO₄, often generated in situ from sodium dichromate and sulfuric acid), will oxidize the primary alcohol completely to the carboxylic acid. rasayanjournal.co.inevitachem.com This process proceeds through the intermediate aldehyde, which is rapidly oxidized further under these potent conditions. libretexts.org

| Desired Product | Reagents | Reaction Conditions |

|---|---|---|

| 3-Butoxybenzaldehyde | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), Room Temperature |

| 3-Butoxybenzoic acid | Potassium Permanganate (KMnO₄), NaOH | Heat, followed by acid workup |

| 3-Butoxybenzoic acid | Sodium Dichromate (Na₂Cr₂O₇), H₂SO₄ | Heat |

The hydroxyl group of a benzylic alcohol like this compound can be replaced by a halogen via a nucleophilic substitution reaction. Reagents such as thionyl chloride (SOCl₂) are effective for converting the alcohol into the corresponding benzyl chloride, (3-Butoxyphenyl)methyl chloride. core.ac.uk The reaction mechanism can vary; in the absence of a base like pyridine, the reaction may proceed with retention of configuration through an SNi (internal nucleophilic substitution) mechanism. masterorganicchemistry.com However, when pyridine is added, it facilitates an SN2 mechanism, leading to an inversion of stereochemistry if the carbon were chiral. masterorganicchemistry.com The use of SOCl₂ has been documented for the related compound (3-tert-butoxyphenyl)methanol. cuni.cz Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the corresponding benzyl bromide.

| Reagent | Product | Byproducts |

|---|---|---|

| Thionyl Chloride (SOCl₂) | 1-(Chloromethyl)-3-butoxybenzene | SO₂, HCl |

| Phosphorus Tribromide (PBr₃) | 1-(Bromomethyl)-3-butoxybenzene | H₃PO₃ |

Transformations of the Aromatic Ring System

The aromatic ring of this compound is activated towards electrophilic attack by its substituents.

Electrophilic aromatic substitution (EAS) reactions introduce new functional groups onto the benzene (B151609) ring. wikipedia.org The outcome of such reactions on this compound is directed by the two existing substituents: the butoxy group (-OBu) and the hydroxymethyl group (-CH₂OH).

The butoxy group is a strong activating group and an ortho, para-director due to its ability to donate electron density to the ring via resonance. The hydroxymethyl group is considered to be weakly deactivating through an inductive effect but is also an ortho, para-director. In a disubstituted system like this, the more powerful activating group, the butoxy group, will control the position of substitution. msu.edu Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the butoxy group. These positions are C2, C4, and C6. Steric hindrance from the existing substituents may influence the ratio of the resulting isomers.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂). wikipedia.org The expected products are 2-Nitro-(3-butoxyphenyl)methanol, 4-Nitro-(3-butoxyphenyl)methanol, and 6-Nitro-(3-butoxyphenyl)methanol.

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or iron(III) chloride (FeCl₃) would yield the corresponding halogenated products at the C2, C4, and C6 positions. masterorganicchemistry.com

Friedel-Crafts Reactions: Alkylation or acylation using an alkyl halide or acyl halide with a Lewis acid catalyst would also be directed to the positions activated by the butoxy group. msu.edu

| Reaction | Reagents | Major Predicted Products (Regioisomers) |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 2-Nitro-(3-butoxyphenyl)methanol, 4-Nitro-(3-butoxyphenyl)methanol, 6-Nitro-(3-butoxyphenyl)methanol |

| Bromination | Br₂, FeBr₃ | 2-Bromo-(3-butoxyphenyl)methanol, 4-Bromo-(3-butoxyphenyl)methanol, 6-Bromo-(3-butoxyphenyl)methanol |

Functionalization of the Butoxy Moiety (e.g., side-chain reactions)

The direct functionalization of the alkyl chain within the butoxy group of this compound, without altering other parts of the molecule, is a challenging transformation. Reactions targeting the C-H bonds of the butyl chain often require specific and selective catalysts. While methods exist for the chemoselective oxidation of remote methylene (B1212753) (C-H) bonds in complex molecules using specialized manganese or iron catalysts, specific examples applied directly to the butoxy side-chain of this compound are not extensively documented in the reviewed literature. nih.gov Such reactions are sensitive to the electronic and steric environment of the substrate. nih.gov For instance, the presence of other reactive sites, like the benzylic alcohol and the electron-rich aromatic ring, complicates selective C-H activation on the butoxy chain.

Similarly, other transformations like halogenation or nitration on the alkyl chain would likely be non-selective and could lead to a mixture of products or reaction at more reactive sites of the molecule. Therefore, the targeted functionalization of the butoxy moiety remains a synthetic challenge with limited specific methodologies reported for this particular compound.

Formation of Key Intermediates and Downstream Products

The benzylic alcohol group is the primary site for transformations leading to valuable chemical intermediates. These intermediates serve as building blocks for a wide range of more complex molecules.

The conversion of the benzylic alcohol in this compound to a benzyl halide is a key step for further synthetic modifications, such as nucleophilic substitutions. The reactivity of the benzylic position, enhanced by the resonance stabilization from the benzene ring, facilitates this transformation. chemistry.coach

A highly effective method for the chlorination of benzylic alcohols under neutral conditions involves the use of 2,4,6-trichloro-1,3,5-triazine (TCT) in dimethyl sulfoxide (B87167) (DMSO). This reaction is rapid, often completing in 10-40 minutes at room temperature, and proceeds with high chemoselectivity for benzylic alcohols over aliphatic alcohols. organic-chemistry.org This method is particularly suitable for substrates with acid-labile functional groups, such as the ether linkage in this compound. organic-chemistry.org Another approach involves reacting the benzyl alcohol with a suitable halogenating agent, a process that can be applied to halogen-substituted benzyl alcohols to produce the corresponding benzyl halides in high yield. google.com For fluorination, reagents like XtalFluor-E can activate the benzyl alcohol in situ, leading to the formation of a benzylic fluoride (B91410) intermediate under mild conditions. rsc.org

Table 1: Synthesis of Halogenated Benzyl Derivatives from this compound

| Product | Reagents | Conditions | Key Features | Citations |

|---|---|---|---|---|

| (3-Butoxyphenyl)methyl chloride | 2,4,6-Trichloro-1,3,5-triazine (TCT), DMSO | Room temperature, 10-40 min | High chemoselectivity, neutral conditions, high yield. | organic-chemistry.org |

| (3-Butoxyphenyl)methyl bromide | Phosphorus tribromide (PBr₃) or Thionyl bromide (SOBr₂) | Typically in an aprotic solvent (e.g., ether, CH₂Cl₂) | Standard method for converting primary alcohols to bromides. | google.com |

| (3-Butoxyphenyl)methyl fluoride | XtalFluor-E | Anhydrous solvent (e.g., CH₂Cl₂) | In situ activation, mild conditions, proceeds via SN1 mechanism. | rsc.org |

The synthesis of (3-Butoxyphenyl)acetonitrile, a valuable intermediate for pharmaceuticals and other fine chemicals, is typically achieved through a two-step process starting from this compound. The first step involves the conversion of the alcohol to a benzyl halide, as detailed in the previous section.

The second step is a nucleophilic substitution reaction where the halide is displaced by a cyanide ion (CN⁻). wikipedia.orglibretexts.org This reaction is a classic example of an SN2 mechanism for primary benzyl halides. docbrown.infokhanacademy.org To achieve this, the (3-Butoxyphenyl)methyl halide is heated under reflux with sodium or potassium cyanide. libretexts.org A common solvent system is aqueous ethanol, which helps to dissolve both the polar inorganic cyanide salt and the less polar organic halide, facilitating the reaction. stackexchange.comyoutube.com The use of phase-transfer catalysts can be an alternative to improve reactivity in a two-phase system. stackexchange.com This reaction is an effective method for carbon-chain extension. libretexts.org

Table 2: Synthesis of (3-Butoxyphenyl)acetonitrile

| Step | Starting Material | Reagents | Conditions | Product | Citations |

|---|---|---|---|---|---|

| 1 | This compound | TCT, DMSO | Room Temperature | (3-Butoxyphenyl)methyl chloride | organic-chemistry.org |

| 2 | (3-Butoxyphenyl)methyl chloride | KCN or NaCN, Ethanol/Water | Heat under reflux | (3-Butoxyphenyl)acetonitrile | wikipedia.orglibretexts.orgstackexchange.com |

Amide functionalities can be introduced from this compound through several synthetic routes. These methods leverage the reactivity of the benzylic alcohol, either through direct coupling or via intermediate species.

One modern and efficient approach is the direct acceptorless dehydrogenative coupling of benzyl alcohols with ammonia (B1221849) or amines. This method, often catalyzed by earth-abundant metal complexes like manganese pincer complexes, forms the amide bond with the liberation of hydrogen gas, representing a green and atom-economical pathway. acs.orgnih.gov

A more traditional, two-step strategy involves the oxidation of the benzyl alcohol to the corresponding carboxylic acid, followed by a standard amidation reaction. The oxidation of this compound to 3-butoxybenzoic acid can be accomplished using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid. chemistry.coach The resulting carboxylic acid can then be coupled with a desired amine using a variety of coupling reagents (e.g., carbodiimides) or by first converting the acid to a more reactive derivative like an acyl chloride.

A third method involves a potassium tert-butoxide-mediated reaction between a benzylic alcohol and a benzonitrile. This process proceeds through a hydrogen transfer mechanism to generate the amide. acs.org

Table 3: Synthetic Routes to Amide Derivatives from this compound

| Strategy | Key Reagents | Intermediate(s) | Key Features | Citations |

|---|---|---|---|---|

| Dehydrogenative Coupling | Mn or Ru pincer catalyst, base, amine/ammonia | Aldehyde, hemiaminal | Direct, atom-economical, environmentally benign. | acs.orgnih.gov |

Synthesis and Characterization of Advanced Butoxyphenyl Derivatives

Derivatives Featuring the Butoxyphenyl Moiety in Chalcone (B49325) Architectures

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant compounds in organic and medicinal chemistry. tsijournals.comchemrevlett.comnih.gov The incorporation of a butoxyphenyl group into the chalcone framework allows for the exploration of structure-activity relationships and the development of novel derivatives with diverse applications.

Synthesis Methods (e.g., Claisen-Schmidt Condensation)

The primary method for synthesizing chalcones, including those with a butoxyphenyl moiety, is the Claisen-Schmidt condensation. gkyj-aes-20963246.comnumberanalytics.comiiste.org This reaction is a type of crossed aldol (B89426) condensation that occurs between an aromatic ketone and an aromatic aldehyde in the presence of an acid or, more commonly, a base catalyst. gkyj-aes-20963246.comiiste.org

The reaction mechanism under basic conditions involves the formation of a reactive enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form the stable α,β-unsaturated ketone, which is the chalcone product. tsijournals.comnumberanalytics.com Commonly used base catalysts include sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), often in an alcoholic solvent like ethanol. tsijournals.comiiste.org Acid catalysts such as hydrochloric acid (HCl) can also be employed. iiste.org

For the synthesis of butoxyphenyl-containing chalcones, a typical reaction would involve the condensation of a substituted acetophenone (B1666503), such as 4'-hydroxyacetophenone, with a butoxy-substituted benzaldehyde (B42025). Alternatively, a butoxy-substituted acetophenone can be reacted with various benzaldehydes. The specific reactants determine the final substitution pattern of the resulting chalcone.

A variety of methods have been developed to optimize the Claisen-Schmidt condensation for chalcone synthesis, including conventional heating, microwave irradiation, and ultrasound-assisted synthesis, all of which have been shown to be effective. chemrevlett.comiiste.org

Structural Diversification Strategies

The versatility of the Claisen-Schmidt condensation allows for significant structural diversification of butoxyphenyl chalcones. By varying the substituents on both the acetophenone and benzaldehyde starting materials, a wide array of derivatives can be generated. nih.gov

Key diversification strategies include:

Modification of the Butoxyphenyl Ring: The position of the butoxy group on the phenyl ring can be varied (ortho, meta, or para). Additionally, other substituents can be introduced onto this ring to modulate the electronic and steric properties of the molecule.

Variation of the Second Aromatic Ring: The second aromatic ring, derived from the benzaldehyde, can be substituted with a wide range of functional groups, including halogens, alkyl, alkoxy, nitro, and amino groups. biointerfaceresearch.comresearchgate.net Heterocyclic aldehydes can also be used to introduce different ring systems into the chalcone structure. nih.gov

Introduction of Multiple Butoxyphenyl Groups: It is possible to synthesize chalcones containing more than one butoxyphenyl moiety by using both a butoxy-substituted acetophenone and a butoxy-substituted benzaldehyde.

Post-synthesis Modification: The reactive α,β-unsaturated carbonyl system of the chalcone core allows for further chemical transformations, leading to the synthesis of related heterocyclic compounds like pyrazolines, isoxazoles, and pyrimidines. ajrconline.orgsamipubco.com For instance, reaction with hydrazine (B178648) hydrate (B1144303) can yield pyrazoline derivatives. samipubco.comnih.gov

These diversification strategies are crucial for fine-tuning the physicochemical and biological properties of the resulting compounds, which is particularly important in the context of drug discovery and materials science.

Spectroscopic Elucidation of Chalcone Derivatives

The structural characterization of synthesized butoxyphenyl chalcone derivatives is typically achieved through a combination of spectroscopic techniques, including Fourier-transform infrared (FT-IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). ajrconline.orgnih.govbmrat.org

FT-IR Spectroscopy: The IR spectrum of a chalcone provides key information about its functional groups. Characteristic absorption bands include:

A strong carbonyl (C=O) stretching vibration, typically observed in the range of 1641-1692 cm⁻¹. nih.gov

A peak corresponding to the carbon-carbon double bond (C=C) of the enone system. nih.gov

Stretching vibrations for aromatic C-H bonds and C=C bonds. bmrat.org

If present, bands for other functional groups like hydroxyl (-OH), nitro (-NO₂), or ether (C-O-C) groups can also be identified. nih.govdavidpublisher.com

NMR Spectroscopy: Both ¹H and ¹³C NMR are essential for the detailed structural analysis of chalcones.

¹H NMR: The protons of the α,β-unsaturated system are particularly diagnostic. The α- and β-protons typically appear as doublets with a coupling constant (J value) of around 15.6 Hz, which is characteristic of a trans configuration. biointerfaceresearch.com The chemical shifts of the aromatic protons provide information about the substitution pattern on the phenyl rings. The protons of the butoxy group will also be visible in the aliphatic region of the spectrum. biointerfaceresearch.com

¹³C NMR: The carbonyl carbon of the chalcone gives a characteristic signal in the downfield region of the spectrum, typically around 187-190 ppm. biointerfaceresearch.combmrat.org The signals for the α- and β-carbons of the enone system, as well as the aromatic and butoxy carbons, can also be assigned.

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized chalcone and to confirm its elemental composition through high-resolution mass spectrometry (HRMS). nih.gov The fragmentation pattern observed in the mass spectrum can also provide structural information.

The following table summarizes typical spectroscopic data for a representative butoxyphenyl chalcone derivative.

| Spectroscopic Technique | Characteristic Data for a (E)-1-(4-butoxyphenyl)-3-arylprop-2-en-1-one derivative |

| **FT-IR (cm⁻¹) ** | C=O stretch: ~1660, C=C (alkenyl) stretch: ~1600, C-O-C (ether) stretch: ~1250 |

| ¹H NMR (ppm) | α-proton (doublet, J ≈ 15 Hz): ~7.4, β-proton (doublet, J ≈ 15 Hz): ~7.8, Aromatic protons: 6.9-8.1, Butoxy protons (OCH₂): ~4.0 (triplet), Butoxy protons (CH₂CH₂CH₃): 0.9-1.8 (multiplets) |

| ¹³C NMR (ppm) | C=O: ~189, β-carbon: ~144, α-carbon: ~121, Aromatic carbons: 114-164, Butoxy carbons: 13-68 |

Isothiourea Derivatives Incorporating the Butoxyphenyl Group

Isothiourea derivatives, which are isomers of thiourea (B124793), represent another important class of compounds in medicinal chemistry. The incorporation of a butoxyphenyl group into the isothiourea scaffold can lead to the development of new molecules with potential therapeutic applications.

Synthetic Approaches and Structural Analysis

The synthesis of isothiourea derivatives typically involves the S-alkylation of a corresponding thiourea. mdpi.com For butoxyphenyl-containing isothioureas, the synthesis would generally start with the preparation of a thiourea bearing a butoxyphenyl substituent. This can be achieved by reacting a butoxyphenyl isothiocyanate with an appropriate amine or by reacting a butoxyphenyl amine with an isothiocyanate.

The subsequent S-alkylation of the thiourea is carried out using an alkylating agent, such as an alkyl halide, in the presence of a base. nih.gov The choice of the alkylating agent allows for the introduction of further structural diversity into the final isothiourea molecule.

The structural elucidation of these derivatives relies on the same spectroscopic techniques used for chalcones: FT-IR, NMR, and mass spectrometry. nih.govacs.org X-ray crystallography can also be employed to determine the precise three-dimensional structure of the molecule in the solid state. acs.orgsemanticscholar.org

Key Spectroscopic Features:

¹H NMR: The spectrum will show signals for the protons of the butoxyphenyl group, as well as for the protons of the other substituents on the isothiourea core. The chemical shifts of the protons adjacent to the sulfur and nitrogen atoms are particularly informative. acs.org

¹³C NMR: The carbon atom of the C=N bond in the isothiourea moiety will have a characteristic chemical shift. The signals for the carbons of the butoxyphenyl group and other substituents will also be present. acs.org

FT-IR: The IR spectrum will show characteristic bands for the C=N bond and the C-N bonds of the isothiourea core, as well as the vibrations associated with the butoxyphenyl group.

Application in Structure-Activity Relationship Studies (SAR)

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.gov By systematically modifying the structure of a lead compound and evaluating the biological activity of the resulting analogues, researchers can identify the key structural features required for optimal activity.

For butoxyphenyl-containing isothiourea derivatives, SAR studies would involve synthesizing a library of related compounds with variations in different parts of the molecule. nih.gov

Areas for structural modification in SAR studies include:

The Butoxyphenyl Group: The position and number of butoxy groups can be varied. The butoxy group itself can be replaced with other alkoxy groups of different chain lengths to study the effect of lipophilicity. nih.gov

Substituents on the Aromatic Rings: Different electron-donating or electron-withdrawing groups can be introduced onto any aromatic rings in the molecule to probe electronic effects. acs.org

The Isothiourea Linker: The nature of the groups attached to the nitrogen atoms of the isothiourea core can be modified.

The S-Alkyl Group: The group attached to the sulfur atom can be varied to explore steric and electronic effects in that region of the molecule.

The data obtained from these SAR studies can be used to build models that predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective therapeutic agents.

Butoxyphenyl-Substituted Perylene (B46583) Tetracarboxylic Diimides (PTCDIs)

Perylene tetracarboxylic diimides (PTCDIs) are a class of organic compounds known for their high molar absorptivity, excellent thermal and photochemical stability, and strong electron affinity. rroij.com These properties make them suitable for a variety of applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). rroij.com However, the parent PTCDI molecule suffers from poor solubility in common organic solvents, which complicates processing and device fabrication. rroij.com A common strategy to enhance solubility is to introduce flexible alkyl or alkoxy side chains at the imide nitrogen positions. rroij.commdpi.com This section focuses on the synthesis and characterization of PTCDIs featuring butoxyphenyl substituents.

Condensation Reactions for PTCDI Formation

The synthesis of butoxyphenyl-substituted PTCDIs is typically achieved through a condensation reaction. rroij.com This type of reaction involves the joining of two molecules with the elimination of a small molecule, such as water. numberanalytics.comlabxchange.org For the formation of N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI), the reaction involves condensing perylene-3,4,9,10-tetracarboxylic dianhydride (PTCDA) with 4-butoxyaniline. rroij.com

The reaction is generally carried out in a high-boiling point solvent, such as molten imidazole, at temperatures between 140-160°C for 8 to 12 hours. rroij.com Imidazole acts as both a solvent and a catalyst for the reaction. To prevent oxidation, the synthesis for compounds like BA-PTCDI is conducted under an inert nitrogen atmosphere. rroij.com The progress of the reaction can be monitored using thin-layer chromatography. rroij.com This synthetic method allows for the introduction of the butoxyphenyl groups onto the imide positions of the perylene core, which improves the solubility of the resulting PTCDI derivative in organic solvents like chloroform (B151607) and dichloromethane (B109758). rroij.com

Self-Assembly Behavior and Morphological Studies

Butoxyphenyl-substituted PTCDIs exhibit a strong tendency to self-assemble into well-ordered, one-dimensional supramolecular structures. rroij.com This behavior is driven by strong intermolecular π-π stacking interactions between the large, planar perylene cores. rroij.comresearchgate.net The process is highly dependent on thermodynamic and kinetic factors, and the choice of solvent plays a critical role. rroij.com

Self-assembly is often induced by using a solvent system where the molecule has limited solubility. A common technique involves dissolving the PTCDI derivative in a good solvent, such as chloroform, and then introducing a poor solvent, like methanol (B129727). rroij.com The change in solvent environment maximizes solvophobic interactions and promotes aggregation. The strong π-π interactions in the chloroform/methanol solution lead to the formation of aggregates and a corresponding decrease in fluorescence quantum yield. rroij.com Even a slight agitation of the solution can trigger the formation of these supramolecular assemblies. rroij.com

Spectroscopic and Microscopic Characterization (e.g., SEM, AFM)

The structural and morphological properties of butoxyphenyl-substituted PTCDIs are investigated using a combination of spectroscopic and microscopic techniques. rroij.comdoi.org

Spectroscopic Characterization: The chemical structure of the synthesized compounds is confirmed using various spectroscopic methods. rroij.com

FT-IR Spectroscopy is used to identify the characteristic functional groups.

¹H and ¹³C NMR Spectroscopy provide detailed information about the arrangement of protons and carbon atoms in the molecule. For N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI), ¹H NMR shows a characteristic triplet for the methyl protons at 0.90-1.0 ppm. rroij.com

Mass Spectrometry confirms the molecular weight of the synthesized compound. rroij.com

UV-Visible Absorption Spectroscopy reveals the electronic transitions of the perylene chromophore. In chloroform, BA-PTCDI displays three distinct absorption peaks around 525 nm, 488 nm, and 458 nm, which correspond to the π–π* electronic transition. rroij.com

Fluorescence Spectroscopy shows the emission properties. When excited at 460 nm, BA-PTCDI exhibits two emission peaks around 543 nm and 576 nm. rroij.com

Table 1: Spectroscopic Data for N,N′-Bis(4-butoxyphenyl)perylene-3,4,9,10-tetracarboxylic diimide (BA-PTCDI)

| Technique | Solvent | Absorption Peaks (nm) | Emission Peaks (nm) | ¹H NMR (ppm) |

| UV-Vis | Chloroform | 525, 488, 458 | N/A | N/A |

| Fluorescence | Chloroform | N/A | 543, 576 | N/A |

| ¹H NMR | CDCl₃ | N/A | N/A | 0.90-1.0 (t, methyl) |

Data sourced from Research and Reviews: Journal of Chemistry. rroij.com

Microscopic Characterization: Microscopy techniques are essential for visualizing the morphology of the self-assembled structures. doi.orgmdpi.com

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography. rroij.comqd-taiwan.com Samples for SEM are typically prepared by drop-casting the self-assembly solution onto a substrate, annealing it, and then coating it with a conductive material like platinum. rroij.com

Atomic Force Microscopy (AFM) offers three-dimensional surface profiles and can provide information on surface roughness at the nanoscale. mdpi.comqd-taiwan.com AFM is particularly useful for imaging the fine details of the supramolecular architectures formed by the PTCDI molecules. rroij.com

Phenylethylidenethiosemicarbazide Derivatives with Alkoxy Substituents

Phenylethylidenethiosemicarbazide derivatives are a class of compounds investigated for their biological activities. jst.go.jp The introduction of alkoxy substituents, such as a butoxy group, onto the phenyl ring is a key design strategy to modulate their properties. jst.go.jpresearchgate.net

Design and Synthesis Strategies

The design of these derivatives often aims to combine a thiosemicarbazone moiety with a lipophilic alkoxy group. jst.go.jp The synthesis of 3- and 4-alkoxy substituted phenylethylidenethiosemicarbazides is a multi-step process. jst.go.jp

The first step is typically an alkylation reaction to create the necessary alkoxy-acetophenone precursor. This involves reacting a hydroxy-acetophenone with an alkyl halide (e.g., butyl bromide or butyl iodide) in the presence of a base like potassium carbonate (K₂CO₃) and a solvent such as anhydrous acetone. jst.go.jp

The second step is a condensation reaction. The synthesized alkoxy-acetophenone is reacted with thiosemicarbazide (B42300) in anhydrous ethanol, using a catalytic amount of acetic acid. jst.go.jp This reaction proceeds at temperatures between 50-80°C and yields the desired phenylethylidenethiosemicarbazide product in good to excellent yields. jst.go.jp

Spectroscopic Identification and Confirmation

To confirm the successful synthesis and verify the structures of the target compounds, a suite of spectroscopic and analytical techniques is employed. jst.go.jp The primary methods used for characterization include:

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the synthesized derivatives, confirming that the condensation reaction has occurred as expected.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H-NMR and ¹³C-NMR are utilized to elucidate the detailed molecular structure. These spectra provide evidence for the presence of the alkoxy group and the thiosemicarbazide moiety and confirm their connectivity to the phenyl ring.

Elemental Analysis: This analysis determines the percentage composition of elements (carbon, hydrogen, nitrogen, sulfur) in the compound, which is then compared to the theoretical values calculated from the expected molecular formula to verify the purity and identity of the product. jst.go.jp

Table 2: Characterization Methods for Alkoxy-Substituted Phenylethylidenethiosemicarbazides

| Analytical Technique | Purpose |

| Mass Spectrometry (MS) | Confirms the molecular weight of the final product. |

| ¹H-NMR Spectroscopy | Identifies the chemical environment of protons in the molecule. |

| ¹³C-NMR Spectroscopy | Identifies the carbon framework of the molecule. |

| Elemental Analysis | Verifies the elemental composition and purity of the compound. |

Information sourced from J-Stage. jst.go.jp

Incorporation into Polycyclic Aromatic Dyes and Helicenes

The (3-Butoxyphenyl)methanol moiety, and more broadly butoxyphenyl groups, serve as significant building blocks in the synthesis of complex, functional organic molecules such as polycyclic aromatic dyes and helicenes. The introduction of the butoxy group (–O–C₄H₉) onto these rigid, π-conjugated systems is a strategic approach to modulate their physicochemical properties. The flexible and electron-donating nature of the butoxy group can enhance solubility in common organic solvents, influence the molecular packing in the solid state, and tune the electronic and optical properties, such as absorption and emission wavelengths, which is critical for applications in materials science and optoelectronics. mdpi.comsciengine.com

Research in this area focuses on developing synthetic routes that allow for the precise placement of butoxyphenyl substituents onto the core structures of dyes and helicenes. These methods often involve multi-step syntheses starting from precursors like this compound or related derivatives. Characterization of the final, complex products relies heavily on spectroscopic and analytical techniques to confirm their structure and evaluate the impact of the butoxyphenyl functionalization.

The butoxyphenyl group has been successfully incorporated into azaBODIPY (aza-dipyrromethene) based polycyclic aromatic dyes. These dyes are of interest for their potential use in organic field-effect transistors (OFETs). sciengine.com The synthesis involves creating precursor molecules that contain the butoxyphenyl structure, which are then used to construct the final polycyclic system.

A key intermediate, 1,3-Di(3-butoxyphenyl)-4-nitro-butan-1-one, was synthesized by reacting 3'-Butoxyacetophenone with nitromethane (B149229) in the presence of a base. sciengine.com This intermediate is then used in subsequent steps to form the larger, nitrogen-containing polycyclic aromatic framework. The butoxy groups were found to be crucial for the solution-processability of the resulting dyes, enabling their deposition as thin films for electronic device fabrication. sciengine.com

The optical and electrochemical properties of these butoxyphenyl-functionalized dyes were thoroughly investigated. The data shows how the butoxy substitution influences the material's characteristics in both solution and solid-state, which is essential for tailoring them for specific applications.

Table 1: Properties of Butoxyphenyl-Substituted AzaBODIPY Dye (HBP-1c)

| Property | Value | Reference |

|---|---|---|

| Absorption Maximum (Solution, CHCl₃) | 701 nm | sciengine.com |

| Molar Absorption Coefficient (Solution) | 2.1 x 10⁵ M⁻¹cm⁻¹ | sciengine.com |

| Emission Maximum (Solution, CHCl₃) | 725 nm | sciengine.com |

| Fluorescence Quantum Yield (Solution) | 0.20 | sciengine.com |

| Absorption Maximum (Thin Film) | 721 nm | sciengine.com |

| Emission Maximum (Thin Film) | 758 nm | sciengine.com |

This interactive table summarizes key optical properties of a polycyclic aromatic dye featuring butoxyphenyl groups, as detailed in the research. sciengine.com

Helicenes are ortho-fused polycyclic aromatic compounds that possess a unique helical chirality, making them promising for applications in chiroptics and asymmetric catalysis. nih.govresearchgate.net Functionalization with alkoxy groups like butoxy is a method used to modify their properties.

One notable example is the synthesis of 2,15-Dibutoxy-6,11-dicyano unibg.ithelicene. unibg.it The synthesis of such molecules is a complex process that often involves photochemical cyclization of stilbene-like precursors. The presence of the butoxy groups on the aromatic framework influences the helical structure and the electronic properties of the helicene. The cyano groups act as electron-accepting units, which, in conjunction with the electron-donating butoxy groups, create a push-pull electronic system that can lead to interesting photophysical behaviors. unibg.it

Characterization using techniques like FT-IR spectroscopy confirms the presence of the key functional groups, such as the C≡N stretch for the cyano group and C–O stretches associated with the butoxy ether linkage. unibg.it

Table 2: Spectroscopic Data for 2,15-Dibutoxy-6,11-dicyano unibg.ithelicene (CN-HEL)

| Spectroscopic Feature | Wavenumber (cm⁻¹) | Functional Group Assignment | Reference |

|---|---|---|---|

| FT-IR Peak | 2221 | Cyano (C≡N) stretch | unibg.it |

| FT-IR Peak | 1245 | Aryl-Alkyl Ether (Ar-O-C) stretch | unibg.it |

| FT-IR Peak | 2956 | C-H stretch (Aliphatic) | unibg.it |

This interactive table presents key Fourier-Transform Infrared (FT-IR) spectroscopy data used to identify the functional groups in a butoxy-substituted helicene. unibg.it

The incorporation of this compound derivatives into these advanced structures underscores a key strategy in modern materials chemistry: the use of tailored functional groups to fine-tune the properties of π-conjugated systems for specific, high-performance applications.

Spectroscopic and Structural Elucidation of 3 Butoxyphenyl Methanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including (3-butoxyphenyl)methanol. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular connectivity and environment can be constructed. For complex derivatives, two-dimensional NMR techniques can further unravel intricate structural details.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis and Chemical Shift Assignments

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons, the benzylic methylene (B1212753) protons, the alcoholic proton, and the protons of the butoxy group. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic protons are expected to appear in the range of δ 6.8-7.3 ppm. The substitution pattern on the benzene (B151609) ring will lead to a complex splitting pattern. Specifically, the proton at the C2 position is expected to be a singlet or a narrow triplet, while the protons at C4, C5, and C6 will show characteristic meta and ortho couplings.

The benzylic methylene protons (Ar-CH₂-OH) would likely appear as a singlet around δ 4.6 ppm. The adjacent hydroxyl group proton (-OH) is typically a broad singlet, and its chemical shift can vary depending on concentration and solvent, but is often observed between δ 2.0 and 4.0 ppm.

The butoxy group protons will present as a set of signals: a triplet at approximately δ 3.9-4.0 ppm for the O-CH₂ protons, a multiplet around δ 1.7-1.8 ppm for the subsequent CH₂ group, a sextet around δ 1.4-1.5 ppm for the next CH₂ group, and a triplet at approximately δ 0.9-1.0 ppm for the terminal methyl group.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic-H | 6.8 - 7.3 | m |

| Ar-CH₂-OH | ~4.6 | s |

| -OH | 2.0 - 4.0 | br s |

| O-CH₂- (Butoxy) | ~3.95 | t |

| -O-CH₂-CH₂- (Butoxy) | ~1.75 | m |

| -CH₂-CH₂-CH₃ (Butoxy) | ~1.50 | sextet |

| -CH₂-CH₃ (Butoxy) | ~0.98 | t |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis and Carbon Framework Elucidation

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom.

The carbon attached to the butoxy group (C3) is anticipated to resonate at a downfield chemical shift, around δ 159 ppm. The carbon bearing the hydroxymethyl group (C1) is expected around δ 143 ppm. The other aromatic carbons will appear in the region of δ 113-130 ppm.

The benzylic carbon (Ar-CH₂) will likely be found around δ 65 ppm. The carbons of the butoxy group will have characteristic shifts: the O-CH₂ carbon at approximately δ 68 ppm, the adjacent -CH₂- at around δ 31 ppm, the next -CH₂- at about δ 19 ppm, and the terminal methyl carbon at approximately δ 14 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 | ~143 |

| C2 | ~114 |

| C3 | ~159 |

| C4 | ~120 |

| C5 | ~130 |

| C6 | ~115 |

| Ar-CH₂-OH | ~65 |

| O-CH₂- (Butoxy) | ~68 |

| -O-CH₂-CH₂- (Butoxy) | ~31 |

| -CH₂-CH₂-CH₃ (Butoxy) | ~19 |

| -CH₂-CH₃ (Butoxy) | ~14 |

Note: These are predicted values based on analogous compounds. Actual experimental values may vary slightly.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC for complex derivatives)

For more complex derivatives of this compound, 2D NMR techniques are invaluable for confirming structural assignments.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings. For instance, it would show correlations between the adjacent methylene groups in the butoxy chain and between the coupled aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish direct one-bond correlations between protons and the carbons they are attached to. This would definitively link the proton signals of the butoxy chain and the benzylic methylene to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) couplings between protons and carbons. libretexts.org This is particularly useful for establishing the connectivity across quaternary carbons and between the butoxy group and the aromatic ring. For example, a correlation between the O-CH₂ protons of the butoxy group and the C3 aromatic carbon would confirm the ether linkage position.

Infrared (IR) and Raman Spectroscopy

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net The resulting spectra provide a "fingerprint" of the compound and are particularly useful for identifying the presence of specific functional groups.

Vibrational Mode Analysis of Functional Groups

The key functional groups in this compound that give rise to characteristic vibrational bands are the hydroxyl (-OH) group, the aromatic ring (C=C), the ether linkage (C-O), and the C-H bonds of the alkyl and aromatic moieties.

-OH Stretch: A prominent, broad absorption band is expected in the IR spectrum in the region of 3600-3200 cm⁻¹ due to the stretching vibration of the hydroxyl group. The broadness is a result of hydrogen bonding. nist.gov

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). Aliphatic C-H stretching from the butoxy and methylene groups will be observed as stronger bands just below 3000 cm⁻¹ (e.g., 2960-2850 cm⁻¹).

C=C Stretch (Aromatic): The stretching vibrations of the carbon-carbon double bonds within the aromatic ring usually give rise to several bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-O Stretch: Two distinct C-O stretching vibrations are expected. The C-O stretch of the alcohol will appear in the range of 1260-1000 cm⁻¹, often as a strong band. The aryl ether C-O stretch will also be in this region, typically showing a strong, characteristic band.

Characteristic Absorption and Scattering Bands

The IR spectrum provides information on absorption bands, while Raman spectroscopy details scattering bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch | 3600 - 3200 | Strong, Broad |

| Aromatic C-H | C-H Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | C-H Stretch | 2960 - 2850 | Strong |

| Aromatic C=C | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Alcohol C-O | C-O Stretch | ~1050 | Strong |

| Aryl Ether C-O | C-O Stretch | ~1250 (asymmetric) | Strong |

In the Raman spectrum, non-polar bonds tend to give stronger signals. Therefore, the C=C stretching of the aromatic ring and the C-H stretching of the alkyl chain are expected to be prominent. The O-H stretch is typically a weak band in Raman spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is instrumental in the structural elucidation of compounds by providing information about their molecular weight and elemental composition. For derivatives of this compound, techniques like High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS) are particularly valuable.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical tool for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy, typically to four or five decimal places. nih.govresearchgate.net This precision allows for the calculation of an exact mass, which can be used to confirm the molecular formula of a compound, a task that is not possible with nominal mass measurements provided by standard mass spectrometry. iucr.org

For the parent compound, this compound, the molecular formula is C₁₁H₁₆O₂. Its exact mass can be calculated as follows:

(11 x 12.0000) + (16 x 1.0078) + (2 x 15.9949) = 180.1150 u

An HRMS instrument would be able to measure the m/z value to a degree of accuracy that can confirm this specific combination of carbon, hydrogen, and oxygen atoms. This capability is essential for distinguishing between isomers—molecules that have the same nominal mass but different atomic compositions. For instance, a compound with the formula C₁₀H₁₂N₂O₂ also has a nominal mass of 180 u, but its exact mass is 192.0899 u, which is easily differentiated by HRMS.

In the analysis of novel derivatives of this compound, HRMS is indispensable. After synthesis, obtaining an HRMS spectrum provides strong evidence for the proposed structure. The process involves comparing the experimentally measured exact mass with the theoretically calculated mass for the expected molecular formula. A small mass error, typically in the low parts-per-million (ppm) range, confirms the elemental composition. nih.gov This technique, often coupled with liquid chromatography (LC-HRMS), is a cornerstone in the characterization of new chemical entities, providing confidence in the molecular formula before further structural analysis is undertaken. nih.govmdpi.com

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is widely used in mass spectrometry, especially for polar, thermally labile, and large molecules. mdpi.comrsc.org It generates ions directly from a solution by applying a high voltage to a liquid to create an aerosol, which minimizes fragmentation and typically results in the observation of the intact molecular ion (or a pseudomolecular ion, such as [M+H]⁺ or [M+Na]⁺). mdpi.cominnovareacademics.in This makes ESI-MS particularly useful for determining the molecular weight of synthesized compounds. rsc.org

When coupled with tandem mass spectrometry (MS/MS), ESI can provide significant structural information through controlled fragmentation of a selected precursor ion. rsc.org For a derivative of this compound, the ESI-MS/MS spectrum would reveal characteristic fragmentation patterns. For example, in positive ion mode, the protonated molecule [M+H]⁺ would be selected. In the collision cell, it would fragment at its weakest bonds. Common fragmentation pathways for a this compound derivative might include:

Neutral loss of water (H₂O): From the hydroxymethyl group.

Neutral loss of the butoxy group: Cleavage of the ether bond.

Fragmentation of the butyl chain: Sequential loss of alkyl fragments.

Cleavage of the bond between the phenyl ring and the methanol (B129727) group.

By analyzing these fragment ions, researchers can piece together the structure of the molecule. For instance, in the characterization of N-(4-Methoxybenzyl)-(2-fluoro-4-hydroxybenzaldehyde)-thiosemicarbazone, ESI-MS was used to confirm the formation of the product by identifying the protonated molecular ion [M+H]⁺ at m/z 334.10. mdpi.com Similarly, studies on other complex molecules utilize ESI-MS/MS to propose fragmentation pathways that help in identifying different parts of the molecular structure, such as the loss of a CO group or a C₄H₆ fragment in ketamine analogues. nih.gov

X-ray Diffraction (XRD) Studies for Solid-State Structures

X-ray Diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.gov This technique provides precise information on bond lengths, bond angles, and crystallographic parameters such as the unit cell dimensions and space group, confirming the absolute structure of a molecule. nih.gov Several derivatives of butoxyphenyl have been characterized using single-crystal XRD, providing insight into their solid-state conformations and intermolecular interactions.

For example, the crystal structure of 1-(4-butoxy-2-hydroxyphenyl)-3-(2,5-dimethoxyphenyl)prop-2-en-1-one , a chalcone (B49325) derivative, was determined to belong to the monoclinic system with a P 2/m space group. up.ac.za The analysis of (4-Butoxyphenyl)(1H-pyrrol-2-yl)methanone revealed a triclinic crystal system where the packing is stabilized by N—H⋯O intermolecular hydrogen bonds, forming centrosymmetric dimers. iucr.org Another derivative, 2,2'-[(4-Butoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) , also crystallizes in the triclinic system and features strong intramolecular O—H⋯O hydrogen bonds that establish its molecular conformation. iucr.orgnih.gov

The crystallographic data for several butoxyphenyl derivatives are summarized in the table below, illustrating the diversity of structures that have been unambiguously confirmed by this method.

| Compound | Molecular Formula | Crystal System | Space Group | Unit Cell Parameters |

|---|---|---|---|---|

| (4-Butoxyphenyl)(1H-pyrrol-2-yl)methanone iucr.org | C₁₅H₁₇NO₂ | Triclinic | Pī | a = 9.4779 Å b = 11.4478 Å c = 13.1117 Å α = 95.155° β = 104.118° γ = 94.626° |

| 2,2'-[(4-Butoxyphenyl)methylene]bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one) iucr.orgnih.gov | C₂₇H₃₆O₅ | Triclinic | Pī | a = 9.0430 Å b = 11.1396 Å c = 13.0645 Å α = 91.13° β = 101.48° γ = 107.03° |

| 2-(3-Bromo-4-butoxyphenyl)-3,4-dimethyl-5-(3,4,5-trimethoxyphenyl)furan researchgate.net | C₂₅H₂₉BrO₅ | Triclinic | Pī | a = 8.9854 Å b = 11.955 Å c = 12.210 Å α = 70.188° β = 81.39° γ = 88.08° |

| (E)-3-(4-butoxyphenyl)acryloylferrocene researchgate.net | C₂₃H₂₄FeO₂ | Monoclinic | P2₁/c | a = 13.8934 Å b = 5.8012 Å c = 23.011 Å β = 97.160° |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to the promotion of electrons from lower to higher energy molecular orbitals. msu.edu The technique is primarily used to study molecules containing chromophores, which are functional groups that absorb light, such as aromatic rings and conjugated π-systems. msu.edu

The benzene ring in this compound acts as a primary chromophore. Benzene itself exhibits strong absorption bands below 200 nm and a weaker, structured band around 254-260 nm, which arise from π → π* electronic transitions. up.ac.zamsu.edu The substituents on the benzene ring—the butoxy group (-OC₄H₉) and the hydroxymethyl group (-CH₂OH)—are considered auxochromes. Auxochromes are groups that, while not chromophores themselves, can modify the absorption characteristics (wavelength and intensity) of a chromophore.

The butoxy group, being an electron-donating group due to the lone pair of electrons on the oxygen atom, typically causes a bathochromic shift (a shift to a longer wavelength, also known as a red shift) and a hyperchromic effect (an increase in absorption intensity) of the primary benzene bands. up.ac.za This is due to the interaction of the non-bonding electrons of the oxygen with the π-electron system of the ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). up.ac.za

| Compound Type | Example Compound | Solvent | λmax (nm) | Molar Absorptivity (ε, M-1cm-1) |

|---|---|---|---|---|

| Benzoxazole Derivative scielo.br | 2-(acetylamino-2'-hydroxyphenyl)benzoxazole | Ethanol | 339 | 1.69 x 105 |

| TPA-Chalcone Derivative researchgate.net | (E)-3-(4-(diphenylamino)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one | Isopropanol | 404 | - |

| 2-Hydroxychalcone Derivative bioline.org.br | (E)-3-(4'-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Methanol | 352 | - |

These examples show that extended conjugation, as seen in chalcone derivatives, pushes the absorption maximum (λmax) well into the UVA range (320-400 nm). scielo.br For this compound, the absorption would be expected to be closer to that of substituted benzenes, likely with a primary band shifted to just above 200 nm and a secondary band shifted to around 270-280 nm.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. scispace.comnih.gov DFT methods are employed to elucidate a variety of properties of (3-Butoxyphenyl)methanol.

The electronic structure of a molecule is fundamental to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about its reactivity. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's nucleophilic or electron-donating capability. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic or electron-accepting nature. researchgate.netcolab.ws

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, DFT calculations can predict the energies of these frontier orbitals. The butoxy and methanol (B129727) groups are expected to influence the electron density distribution and, consequently, the HOMO and LUMO energies.

| Parameter | Calculated Value (eV) - Illustrative | Significance |

|---|---|---|

| EHOMO | -6.2 | Energy of the highest occupied molecular orbital |

| ELUMO | 1.5 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap (ΔE) | 7.7 | Indicates chemical reactivity and kinetic stability |

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denumberanalytics.com The MEP is mapped onto the molecule's surface, with different colors representing varying electrostatic potential values. uni-muenchen.deresearchgate.net

Typically, red regions indicate a negative electrostatic potential, corresponding to areas of high electron density that are susceptible to electrophilic attack. Blue regions denote a positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential. researchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the butoxy and hydroxyl groups, making them potential sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating its susceptibility to deprotonation. wuxiapptec.com

Theoretical vibrational frequency calculations are instrumental in interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the vibrational modes of a molecule, researchers can correlate theoretical frequencies with observed spectral bands. researchgate.netnih.gov These calculations are often scaled to better match experimental data. researchgate.net

For this compound, DFT calculations can predict the frequencies of characteristic vibrational modes, such as the O-H stretch of the alcohol, the C-O stretches of the ether and alcohol, and the various vibrations of the benzene (B151609) ring. This information aids in the structural confirmation of the compound.

| Vibrational Mode | Calculated Frequency (cm-1) - Illustrative | Experimental Frequency (cm-1) - Typical Range |

|---|---|---|

| O-H Stretch | 3650 | 3200-3600 |

| Aromatic C-H Stretch | 3100 | 3000-3100 |

| Aliphatic C-H Stretch | 2950 | 2850-3000 |

| C-O Stretch (Alcohol) | 1050 | 1000-1260 |

| C-O Stretch (Ether) | 1250 | 1000-1300 |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. lumenlearning.comlibretexts.org The potential energy surface, or energy landscape, describes the energy of a molecule as a function of its geometry. nih.govbiorxiv.org For flexible molecules like this compound, which has rotatable bonds in its butoxy and hydroxymethyl groups, conformational analysis is crucial for identifying the most stable conformers.

DFT calculations can be used to determine the relative energies of different conformers, providing insight into the molecule's preferred shape and its dynamic behavior. lumenlearning.com The energy landscape can reveal the energy barriers between different conformations, which is important for understanding the molecule's flexibility and how it might interact with other molecules. nih.gov

Ab Initio Methods for Quantum Chemical Properties

Ab initio methods are a class of quantum chemistry calculations that are based on first principles, without the use of experimental data. rsc.orgclockss.org These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. researchgate.netgatech.edu

For this compound, ab initio calculations can be used to determine a wide range of quantum chemical properties, including optimized molecular geometries, electronic energies, and thermochemical data such as enthalpy of formation and heat capacity. rsc.orggatech.edu While computationally more demanding than DFT, ab initio methods can offer a higher level of theoretical accuracy for smaller molecules or for benchmarking other computational methods. researchgate.net

Molecular Docking Studies for Ligand-Receptor Interactions (in relation to biological activity)

Molecular docking is a computational technique used to predict the preferred orientation of a small molecule (ligand) when it binds to a larger molecule, typically a protein receptor. mdpi.comunair.ac.id This method is widely used in drug discovery to screen for potential drug candidates and to understand the molecular basis of their activity. nih.govnih.gov

In the context of this compound, molecular docking studies could be performed to investigate its potential biological activity by predicting its binding affinity and mode of interaction with various protein targets. mdpi.com The docking process involves placing the ligand in the binding site of the receptor and calculating a "docking score," which estimates the strength of the interaction. bmrat.org The results of these studies can provide valuable hypotheses about the compound's mechanism of action and guide further experimental investigations.

| Protein Target | Docking Score (kcal/mol) - Illustrative | Potential Biological Relevance |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -7.5 | Anti-inflammatory activity |

| Monoamine Oxidase B (MAO-B) | -8.2 | Neurological activity |

| Cytochrome P450 2D6 | -6.9 | Metabolism and drug interactions |

Investigation of Weak Interactions (e.g., Hydrogen Bonding)

The conformational landscape and physicochemical properties of this compound are significantly influenced by weak non-covalent interactions, most notably intramolecular and intermolecular hydrogen bonds. Computational chemistry offers a powerful lens for dissecting these interactions at an atomic level, providing insights that are complementary to experimental findings.

Theoretical studies, typically employing Density Functional Theory (DFT), are instrumental in exploring the nature and strength of hydrogen bonding within this molecule. researchgate.net this compound possesses a hydroxyl (-OH) group, which can act as a hydrogen bond donor, and two potential acceptor sites: the oxygen of the hydroxyl group and the ether oxygen of the butoxy group. This arrangement allows for the formation of a stabilizing intramolecular hydrogen bond between the hydroxyl hydrogen and the ether oxygen. This interaction creates a pseudo-ring structure that constrains the molecule's conformation and is a key factor in determining its most stable geometry.

The characterization of these weak interactions is often enhanced by the Quantum Theory of Atoms in Molecules (QTAIM). mdpi.comrsc.org This method analyzes the topology of the electron density (ρ) to identify and classify chemical bonds. For a hydrogen bond, the presence of a bond critical point (BCP) between the donor hydrogen and the acceptor oxygen is a key indicator. mdpi.comsciencesconf.org The properties at this point, such as the electron density itself and its Laplacian (∇²ρ), provide quantitative measures of bond strength and nature. sciencesconf.org Generally, for weak, closed-shell interactions like hydrogen bonds, the value of ρ is low, and the Laplacian is positive. mdpi.comchemrevlett.com

In addition to intramolecular forces, this compound readily participates in intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with an oxygen atom of a neighboring molecule. These intermolecular bonds are crucial in the condensed phase, governing properties like boiling point, viscosity, and crystal packing. Computational models can predict the energetics and geometries of these intermolecular complexes, distinguishing them from intramolecularly bonded conformers. goettingen-research-online.de

The strength of these hydrogen bonds can be estimated computationally through several means. One common method involves calculating the shift in the vibrational frequency of the O-H bond. The formation of a hydrogen bond typically weakens the O-H covalent bond, resulting in a "red-shift" (a decrease) in its stretching frequency compared to a non-hydrogen-bonded state. open.ac.uk The magnitude of this shift correlates with the strength of the hydrogen bond. Another approach is to calculate the interaction energy, which quantifies the stability gained by the formation of the hydrogen-bonded complex. nih.gov

While specific computational data for this compound is not widely published, the principles are well-established from studies on analogous molecules like substituted phenols and other benzyl (B1604629) alcohols. nih.gov The findings from such studies allow for the reliable prediction of the types and characteristics of hydrogen bonds present in this compound. The following table provides typical calculated values for the types of hydrogen bonds this molecule is expected to form, based on data from similar systems.

| Interaction Type | Donor Atom | Acceptor Atom | Typical D-H···A Distance (Å) | Typical D-H···A Angle (°) | Predicted Vibrational Frequency Shift (cm⁻¹) |

| Intramolecular | Hydroxyl (H) | Ether (O) | 2.0 – 2.5 | 130 – 150 | -40 to -70 |

| Intermolecular | Hydroxyl (H) | Hydroxyl (O) | 1.7 – 2.0 | 160 – 180 | -100 to -200 |

This table presents representative data derived from computational studies on analogous aromatic alcohols and ethers. D represents the donor atom (Oxygen) and A represents the acceptor atom (Oxygen).